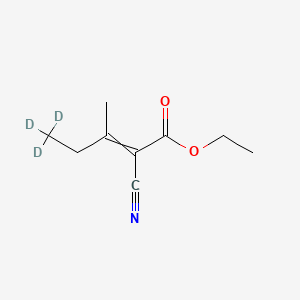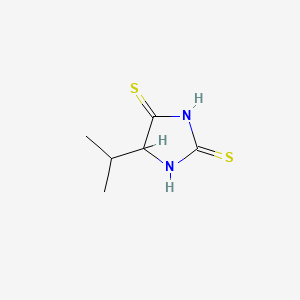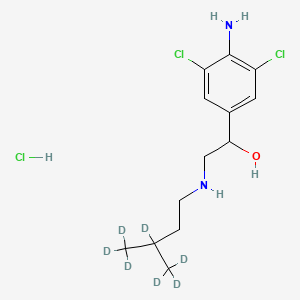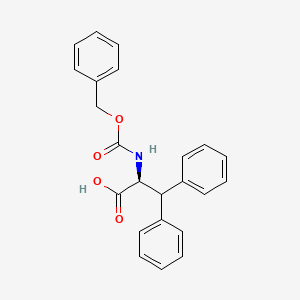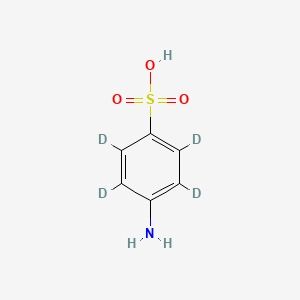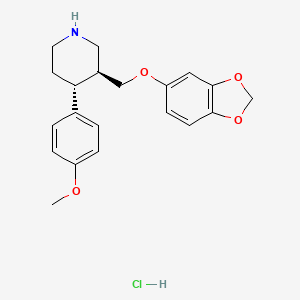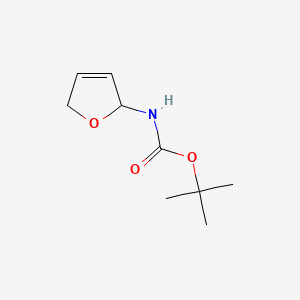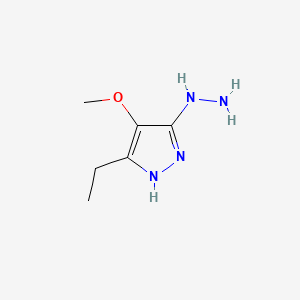![molecular formula C19H24ClNO4 B587967 (1S)-1-[(3-羟基-4-甲氧基苯基)甲基]-6-甲氧基-2-甲基-3,4-二氢-1H-异喹啉-7-醇;盐酸盐 CAS No. 903-91-3](/img/structure/B587967.png)
(1S)-1-[(3-羟基-4-甲氧基苯基)甲基]-6-甲氧基-2-甲基-3,4-二氢-1H-异喹啉-7-醇;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure (isoquinoline). The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .科学研究应用
Pharmacology: Potential Therapeutic Agent
The compound’s structure suggests it may interact with biological systems in a significant manner. Its resemblance to known bioactive molecules implies potential applications in pharmacology as a therapeutic agent. For instance, its structural similarity to compounds that exhibit serotonin receptor affinity could mean it has applications in treating neurological disorders .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition, particularly in enzymes that are involved in neurotransmitter synthesis and metabolism. This could provide insights into the regulation of neurotransmitters and help in the development of treatments for diseases like depression and anxiety .
Medicinal Chemistry: Drug Design and Synthesis
The hydrochloride salt form of the compound suggests improved solubility, which is advantageous in drug design and synthesis. It could serve as a lead compound for the development of new medications, with the potential for modifications to improve efficacy and reduce side effects .
Organic Chemistry: Synthetic Intermediate
In organic chemistry, this compound could be used as a synthetic intermediate. Its methoxy and hydroxy groups offer points of functionalization, which could be utilized in the synthesis of complex organic molecules, potentially leading to the development of new materials or drugs .
Chemical Biology: Probe for Molecular Interactions
The compound could act as a molecular probe in chemical biology to study protein-ligand interactions. Its unique structure may bind selectively to certain proteins, aiding in the understanding of protein function and interaction networks within the cell .
Analytical Chemistry: Standard for Calibration
Due to its well-defined structure, the compound could be used as a standard in analytical chemistry for calibration purposes. It could help in the development of analytical methods for detecting similar compounds in complex biological samples .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11,15,21-22H,6-8H2,1-3H3;1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFMXKJHMQFPFA-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858366 |
Source


|
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Reticuline Hydrochloride | |
CAS RN |
903-91-3 |
Source


|
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


